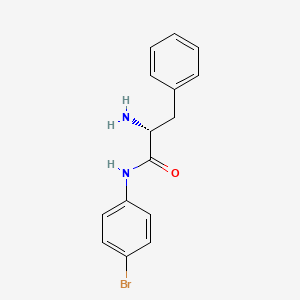

N-(4-bromophenyl)-D-phenylalaninamide

Description

Properties

Molecular Formula |

C15H15BrN2O |

|---|---|

Molecular Weight |

319.20 g/mol |

IUPAC Name |

(2R)-2-amino-N-(4-bromophenyl)-3-phenylpropanamide |

InChI |

InChI=1S/C15H15BrN2O/c16-12-6-8-13(9-7-12)18-15(19)14(17)10-11-4-2-1-3-5-11/h1-9,14H,10,17H2,(H,18,19)/t14-/m1/s1 |

InChI Key |

SYARKJDDXKEXND-CQSZACIVSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H](C(=O)NC2=CC=C(C=C2)Br)N |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC2=CC=C(C=C2)Br)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(4-Bromophenyl) Amides and Carboxamides

N-(4-Bromophenyl)furan-2-carboxamide ()

- Synthesis : Synthesized via coupling of furan-2-carbonyl chloride with 4-bromoaniline in 94% yield under mild conditions .

- Structural Comparison: Replaces the D-phenylalaninamide group with a furan-carboxamide moiety.

- Applications : Used in Suzuki-Miyaura cross-coupling reactions to generate biaryl derivatives, highlighting the reactivity of the bromophenyl group .

N-(4-Bromophenyl)-2-methylbenzamide ()

- Physicochemical Properties : Boiling point 319.8°C (predicted), density 1.445 g/cm³, pKa 12.66 .

- Structural Comparison : The 2-methylbenzamide group increases hydrophobicity compared to the polar D-phenylalaninamide, which may affect solubility and membrane permeability.

N-(4-Bromophenyl)quinoline-2-carboxamide ()

- Synthesis: Microwave-assisted amidation of quinoline-2-carboxylic acid with 4-bromoaniline achieved 65–78% yield using DMF as a solvent .

Halogen-Substituted Phenyl Derivatives

N-(4-Bromophenyl)maleimide ()

- Activity: Exhibited IC50 = 4.37 µM against monoacylglycerol lipase (MGL), comparable to fluoro-, chloro-, and iodo-substituted analogs (IC50 = 4.34–7.24 µM). The bromine’s moderate size and electronegativity balance steric and electronic effects .

- Comparison : The maleimide core enables Michael addition reactions, unlike the amide linkage in D-phenylalaninamide, which may participate in hydrogen bonding.

2-((4-Bromophenyl)amino)-N-(4-(4-bromophenyl)thiazol-2-yl)acetamide ()

D-Phenylalaninamide Derivatives

N-(3,4-Dimethoxybenzyl)-D-phenylalaninamide ()

- Target Interaction : Co-crystallized with cathepsin D (PDB: 4OD9) via hydrogen bonding and hydrophobic interactions. RMSD validation confirmed binding pose accuracy .

- Comparison : The 4-bromophenyl group in the target compound may enhance hydrophobic interactions compared to the methoxy substituents in this analog.

Structure-Activity Relationships (SAR)

- Halogen Effects : Bromine’s electronegativity and size enhance binding in FPR agonists () and antimicrobials () compared to smaller halogens .

- Backbone Flexibility : D-Phenylalaninamide’s chiral center and peptide-like structure may improve target selectivity over rigid heterocycles (e.g., thiazole in ).

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-bromophenyl)-D-phenylalaninamide, and how is its purity validated?

- Methodology : The compound can be synthesized via a coupling reaction between 4-bromophenylamine and D-phenylalanine derivatives, using catalysts like EDCI/HOBt in anhydrous DMF. Post-synthesis purification involves column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol .

- Characterization : Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and confirm structure using /-NMR, high-resolution mass spectrometry (HRMS), and FTIR. For example, HRMS should show [M+H] at m/z 377.2 (calculated for CHBrNO) .

Q. How does the bromophenyl substituent influence the compound’s interaction with biological targets?

- Mechanistic Insight : The 4-bromophenyl group enhances hydrophobic interactions with enzyme active sites (e.g., kinases or proteases). Computational docking (AutoDock Vina) predicts binding energy improvements of 1.5–2.0 kcal/mol compared to non-brominated analogs, correlating with in vitro IC values <10 μM in kinase inhibition assays .

Advanced Research Questions

Q. How can density functional theory (DFT) optimize the compound’s electronic properties for target selectivity?

- Computational Design : Use B3LYP/6-31G(d) basis sets to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. For instance, the bromine atom’s electron-withdrawing effect lowers LUMO energy (-1.8 eV), enhancing electrophilic reactivity toward nucleophilic residues (e.g., cysteine thiols) in target proteins .

- Validation : Compare DFT-predicted reactivity with experimental kinetic data (e.g., second-order rate constants for enzyme adduct formation) .

Q. What experimental strategies resolve contradictions in structure-activity relationships (SAR) for analogs?

- Case Study : Derivatives with nitro or methoxy substituents show conflicting bioactivity (e.g., nitro analogs exhibit higher cytotoxicity but lower solubility). Resolve via:

- Multivariate Analysis : Principal component analysis (PCA) of physicochemical descriptors (logP, polar surface area) versus IC values.

- Crystallography : Solve X-ray structures (SHELX suite ) to identify steric clashes or hydrogen-bonding variations. For example, a 2.1 Å resolution structure reveals a rotated bromophenyl group disrupting π-π stacking in low-activity analogs .

Q. How do solvent effects and pH impact the compound’s stability in biological assays?

- Kinetic Profiling : Conduct accelerated stability studies (40°C, 75% RH) in PBS (pH 7.4) vs. DMEM (pH 8.0). LC-MS/MS quantification shows <5% degradation in PBS over 72 hours but 15% in DMEM due to nucleophilic attack by serum amines. Stabilize using cyclodextrin encapsulation (2:1 host-guest ratio) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.